4-cyanophenyl 2-methylbenzoate
CAS No.: 89013-79-6
Cat. No.: VC9317606
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89013-79-6 |
|---|---|
| Molecular Formula | C15H11NO2 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | (4-cyanophenyl) 2-methylbenzoate |
| Standard InChI | InChI=1S/C15H11NO2/c1-11-4-2-3-5-14(11)15(17)18-13-8-6-12(10-16)7-9-13/h2-9H,1H3 |
| Standard InChI Key | FSXGXLHUUDLHFG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C#N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 4-cyanophenyl 2-methylbenzoate, reflecting its two aromatic components: a 2-methylbenzoic acid derivative and a 4-cyanophenyl ester group. The molecular formula is C₁₅H₁₁NO₂, with a molecular weight of 237.25 g/mol (calculated from analogous structures) . Key structural features include:
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A benzoate backbone with a methyl (-CH₃) substituent at the 2-position.
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A cyano (-C≡N) group at the 4-position of the phenyl ester.
The ester linkage between the two aromatic rings confers rigidity and influences electronic properties, such as conjugation and dipole moments. Computational models predict a planar geometry for the benzoate moiety, while steric effects from the methyl group may induce slight torsional strain .
Synthesis Methodologies
Nickel-Catalyzed Cross-Coupling Reactions
Recent advances in metallaphotoredox catalysis enable efficient synthesis of aromatic esters. A protocol adapted from 4-cyanophenyl benzoate synthesis involves:
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Nickel(II) bromide (NiBr₂·3H₂O, 5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 5 mol%) as catalysts .
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4-Bromobenzonitrile (1.5 equiv) and 2-methylbenzoic acid (1.0 equiv) in dimethyl sulfoxide (DMSO) under 455 nm LED irradiation .
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Diisopropylethylamine (DIPEA) as a base, facilitating deprotonation and nucleophilic attack.
This method achieves yields up to 84% for analogous esters, with reaction completion within 24 hours at 25°C .
Esterification via Acid Chloride Intermediates
Classical Fischer esterification remains viable for small-scale synthesis:
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2-Methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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The acid chloride reacts with 4-cyanophenol in anhydrous dichloroethane (DCE) under inert atmosphere .
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Purification via silica gel chromatography (ethyl acetate/hexane eluent) isolates the product.
This route is less efficient (<50% yield) due to side reactions but is advantageous for laboratory-scale production .
Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental data for 4-cyanophenyl 2-methylbenzoate are scarce, analogous compounds suggest:
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Melting Point: Estimated 120–140°C (comparable to methyl 4-cyano-2-methylbenzoate) .
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Boiling Point: Predicted 302.7±30.0°C at 760 mmHg, derived from QSPR models .
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Density: 1.15±0.1 g/cm³, similar to methyl-substituted benzoates .
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy:
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Strong absorption at ~2230 cm⁻¹ (C≡N stretch).
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Ester carbonyl (C=O) peak at ~1720 cm⁻¹.
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Nuclear Magnetic Resonance (NMR):
Applications and Industrial Relevance
Liquid Crystalline Materials
Esters with cyanophenyl groups are pivotal in liquid crystal displays (LCDs) due to their dipolar alignment under electric fields. The methyl substituent enhances thermal stability, making 4-cyanophenyl 2-methylbenzoate a candidate for ferroelectric smectic phases .
Pharmaceutical Intermediates
The cyano group serves as a precursor for tetrazole bioisosteres, used in angiotensin II receptor antagonists. Ester hydrolysis yields 2-methylbenzoic acid, a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) .
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